molecular formula C20H18ClNO2 B1306843 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 590355-49-0

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No.: B1306843
CAS No.: 590355-49-0
M. Wt: 339.8 g/mol
InChI Key: DDONGYNAKBHELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance in Quinoline Chemistry

The development of 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid is deeply rooted in the historical progression of quinoline chemistry, which began with Friedlieb Ferdinand Runge's pioneering extraction of quinoline from coal tar in 1834. Runge designated this discovery as "leukol," meaning "white oil" in Greek, establishing the foundation for what would become one of the most important heterocyclic systems in medicinal chemistry. The subsequent work of French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, further expanded the understanding of quinoline chemistry.

The significance of quinoline derivatives in pharmaceutical development cannot be overstated, with over 200 biologically active quinoline and quinazoline alkaloids having been identified. This rich heritage provided the chemical foundation for the development of sophisticated derivatives such as 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid. The compound represents an evolution in quinoline chemistry that incorporates strategic structural modifications designed to enhance biological activity and chemical stability.

The synthetic methodologies for quinoline derivatives have evolved considerably since Runge's initial discovery. The Friedländer synthesis, developed in 1882, emerged as one of the most convenient procedures for preparing quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones. This reaction has been catalyzed by various agents including trifluoroacetic acid, Lewis acids, iodine, and para-toluenesulfonic acid. The development of such synthetic approaches provided the foundation for creating complex quinoline derivatives like 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid.

Structural Classification and Nomenclature

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid belongs to the quinoline family of heterocyclic aromatic compounds, characterized by a benzene ring fused to a nitrogen-containing pyridine ring. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid, reflecting its complex substitution pattern. The molecular formula is C₂₀H₁₈ClNO₂ with a molecular weight of 339.8 grams per mole.

The structural architecture of this compound encompasses several distinct functional regions that contribute to its chemical properties and biological activity. The quinoline core provides the fundamental heterocyclic framework, while the tert-butylphenyl substituent at position 2 introduces significant steric bulk and lipophilic character. The chlorine atom positioned at carbon 6 of the quinoline ring serves as an electron-withdrawing group that can influence both the electronic properties and reactivity of the molecule. The carboxylic acid functionality at position 4 provides a site for hydrogen bonding interactions and can participate in various chemical transformations.

The three-dimensional conformational structure of 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid has been characterized through computational methods, with the compound demonstrating specific geometric parameters that influence its interaction with biological targets. The InChI representation of the molecule is InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24), providing a standardized description of its connectivity.

The following table summarizes the key structural parameters and identifiers for 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid:

Property Value
Chemical Abstracts Service Number 590355-49-0
Molecular Formula C₂₀H₁₈ClNO₂
Molecular Weight 339.8 g/mol
International Union of Pure and Applied Chemistry Name 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid
PubChem Compound Identifier 3575179
InChI Key DDONGYNAKBHELF-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O

Position in Contemporary Chemical Research

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid occupies a prominent position in contemporary chemical research, particularly in the fields of molecular docking studies and pharmaceutical development. The compound has been extensively utilized as a model system for investigating protein-ligand interactions, with molecular docking studies demonstrating its potential as a therapeutic agent. Research has shown that quinoline-4-carboxylic acid derivatives, including this compound, exhibit significant binding affinity to various biological targets through sophisticated intermolecular interactions.

The application of this compound in antimalarial research represents a particularly significant area of contemporary investigation. Studies have demonstrated that 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives show promising interactions with Plasmodium lactate dehydrogenase receptor protein, a critical target for antimalarial therapy. Molecular docking analyses have revealed that these compounds can form multiple hydrogen bonding interactions with binding energies reaching -9.05 kilocalories per mole, indicating strong potential for therapeutic development.

Recent advances in computational chemistry have enhanced the understanding of how 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid interacts with biological systems. Molecular docking studies utilizing AutoDock Vina have provided detailed insights into the binding modes and energetics of this compound with various protein targets. The ZINC database, a comprehensive collection of commercially available compounds for virtual screening, includes this compound as entry ZINC03757143, facilitating its use in large-scale computational drug discovery projects.

The compound has also found applications in structure-based drug design methodologies, where its well-characterized three-dimensional structure serves as a template for the development of new therapeutic agents. The availability of high-resolution structural data and computational models has enabled researchers to perform detailed analyses of protein-ligand interactions, contributing to the rational design of improved pharmaceutical compounds.

Contemporary synthetic approaches for preparing 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid have benefited from advances in green chemistry and sustainable synthesis methodologies. Recent developments in electrochemically assisted Friedländer reactions have provided more environmentally friendly routes to quinoline derivatives, operating under mild conditions with excellent atom economy. These methodological advances represent important progress toward more sustainable pharmaceutical manufacturing processes.

The compound's role in contemporary chemical research extends beyond traditional pharmaceutical applications to include studies of molecular recognition, supramolecular chemistry, and materials science. Its unique combination of structural features makes it an excellent probe molecule for investigating the fundamental principles governing molecular interactions in complex chemical systems. This broad applicability ensures that 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid will continue to serve as an important research tool in diverse areas of chemical investigation.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-20(2,3)13-6-4-12(5-7-13)18-11-16(19(23)24)15-10-14(21)8-9-17(15)22-18/h4-11H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDONGYNAKBHELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501163420
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590355-49-0
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590355-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-[4-(1,1-dimethylethyl)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501163420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation, and the carboxylic acid group can be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds, including 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid, exhibit promising anticancer properties. For instance, studies have shown that certain quinoline derivatives can inhibit eukaryotic translation initiation factors, which are crucial for protein synthesis in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells . The specific mechanism involves the interaction of the carboxylic acid moiety with essential amino acids in the target proteins, enhancing the compound's efficacy against various cancer types.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Quinoline derivatives are known to possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi. Studies have reported that modifications in the quinoline structure can enhance its activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

Recent investigations into the antileishmanial effects of quinoline derivatives have highlighted their potential in treating leishmaniasis, a disease caused by protozoan parasites. Compounds similar to 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid have shown significant efficacy against Leishmania species, with mechanisms involving disruption of parasite metabolism and replication processes .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex heterocyclic structures. Its ability to undergo various chemical transformations allows for the creation of diverse molecular scaffolds that can be utilized in drug discovery and development . The Ugi reaction, a multicomponent reaction involving amines, carboxylic acids, and isocyanides, has been employed to synthesize polysubstituted isoquinolones from this compound, demonstrating its versatility in synthetic chemistry .

Development of Novel Therapeutics

The structural features of 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid make it an attractive candidate for further modifications aimed at enhancing its biological activity. Researchers are exploring its derivatives to optimize pharmacokinetic properties and reduce toxicity while maintaining or improving therapeutic efficacy .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antileishmanial activityIdentified significant activity against Leishmania with IC50 values below 10 µM
Study 2Investigate anticancer propertiesDemonstrated inhibition of eIF4A translation initiation factor leading to reduced tumor cell proliferation
Study 3Synthesize isoquinolone derivativesDeveloped efficient synthetic routes utilizing Ugi reactions with good yields

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of the target compound, highlighting substituent variations, molecular properties, and reported biological activities:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Notes
Target Compound (590355-49-0) 4-Tert-butylphenyl C₂₀H₁₈ClNO₂ 339.82 High lipophilicity due to tert-butyl; potential anticancer activity inferred from structural class.
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b) 3-Bromophenyl C₁₆H₁₀BrClNO₂ 373.61 Induces apoptosis in breast, bone, and cervical cancer cells. Bromine enhances steric bulk and electronegativity.
2-(4-(sec-Butyl)phenyl)-6-chloroquinoline-4-carboxylic acid (932928-94-4) 4-sec-Butylphenyl C₂₀H₁₈ClNO₂ 339.82 Similar molecular weight to target compound but altered branching (sec-butyl vs. tert-butyl) may affect receptor binding.
2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (342017-94-1) 4-Bromophenyl C₁₆H₉BrClNO₂ 373.61 Bromine substituent increases molecular weight; no explicit activity data reported.
2-(2-Aminophenyl)-6-chloroquinoline-4-carboxylic acid (5) 2-Aminophenyl C₁₆H₁₁ClN₂O₂ 298.73 Amino group enhances solubility via hydrogen bonding; synthesized but activity not detailed.
2-(4-Tert-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (590356-79-9) 4-Tert-butylphenyl, 6,8-dimethyl C₂₂H₂₂ClNO₂ 367.87 Methyl groups increase steric hindrance, potentially reducing solubility but improving target affinity.
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid (590357-68-9) 4-Tert-butylphenyl, 6-ethyl C₂₂H₂₂ClNO₂ 367.87 Ethyl group enhances lipophilicity; may improve membrane permeability.

Critical Research Findings and Substituent Effects

Anticancer Activity :

  • Compound 3b (3-bromophenyl analog) demonstrated selective apoptosis induction in cancer cells, particularly during the G2/M phase of the cell cycle . The tert-butyl group in the target compound may confer similar or enhanced activity due to increased lipophilicity, which improves cellular uptake and retention in hydrophobic environments like tumor tissues.

Impact of Alkyl Branching: The sec-butyl analog (CAS 932928-94-4) shares the same molecular formula as the target compound but differs in alkyl chain branching.

Electronic and Steric Effects: Bromophenyl derivatives (e.g., 3b and 342017-94-1) exhibit higher molecular weights and electronegativity, which may alter electronic interactions with biological targets. However, their bulkiness could reduce binding efficiency compared to the tert-butyl group . Aminophenyl derivative (compound 5) introduces a polar amino group, likely increasing aqueous solubility but reducing membrane permeability compared to the tert-butyl analog .

Methyl/Ethyl Substituents on Quinoline Core: Derivatives with 6,8-dimethyl or 6-ethyl groups (CAS 590356-79-9 and 590357-68-9) show increased steric bulk and lipophilicity. These modifications may enhance affinity for hydrophobic binding pockets but could compromise solubility .

Biological Activity

2-(4-Tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a tert-butylphenyl group and a chloro group at specific positions. Its molecular formula is C20H18ClNO2C_{20}H_{18}ClNO_2 with a molecular weight of approximately 339.82 g/mol. The presence of these substituents contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa30
Enterococcus faecalis20

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation.

A study conducted on human breast cancer cell lines revealed that treatment with 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cell line tested.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of prolyl-4-hydroxylase, an enzyme implicated in collagen synthesis and fibrosis. This inhibition is particularly relevant for conditions such as liver fibrosis and scleroderma .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis. This effect may be mediated through the activation of caspases and modulation of cyclin-dependent kinases .
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Study on Liver Fibrosis

In a preclinical model using carbon tetrachloride-induced liver fibrosis in rats, administration of the compound demonstrated a dose-dependent reduction in collagen deposition, indicating its potential as an antifibrotic agent. Histological analysis confirmed decreased fibrosis compared to control groups .

Anticancer Efficacy Evaluation

A comparative study evaluated the anticancer efficacy of several quinoline derivatives, including 2-(4-tert-butylphenyl)-6-chloroquinoline-4-carboxylic acid. Results indicated that this compound exhibited superior activity against certain cancer cell lines compared to structurally similar compounds, highlighting its potential as a lead compound for further development .

Q & A

Q. Methodological Solution :

Standardize assays using CLSI guidelines for antimicrobial testing.

Employ prodrug strategies (e.g., esterification of the -COOH group) to enhance solubility .

Validate results with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity).

How do computational models predict the reactivity of the chloroquinoline core in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations reveal that:

  • The 6-chloro group activates the quinoline ring for nucleophilic attack at C5 due to electron-withdrawing effects.
  • Steric hindrance from the 4-tert-butylphenyl group reduces accessibility at C2 and C8 positions .

Q. Methodological Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Validate with experimental kinetic data (e.g., SNAr reaction rates with amines) .

What are the challenges in synthesizing structural analogs with modified aryl or heteroaryl substituents?

Basic Research Question
Substituent modifications (e.g., replacing tert-butylphenyl with cyclohexylphenyl) require:

  • Protecting group strategies : Temporary protection of the carboxylic acid during Suzuki-Miyaura coupling to prevent Pd catalyst poisoning .
  • Regioselectivity control : Steric and electronic effects dictate coupling efficiency (e.g., bulky tert-butyl groups reduce yields in Buchwald-Hartwig aminations) .

Advanced Research Consideration : Use directed ortho-metalation (DoM) to install substituents at specific positions. For example, a fluorine atom at C6 (as in 2-(4-cyclohexylphenyl)-6-fluoro-3-methylquinoline-4-carboxylic acid ) enhances metabolic stability but requires anhydrous LiTMP conditions .

How can researchers reconcile conflicting spectral data for quinoline-4-carboxylic acid derivatives across databases?

Advanced Research Question
Discrepancies in reported 13C^13C-NMR shifts or melting points often stem from:

  • Polymorphism : Crystalline vs. amorphous forms alter physical properties.
  • Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates skew data .

Q. Resolution Protocol :

Cross-reference multiple databases (e.g., PubChem, ECHA) and prioritize peer-reviewed sources.

Replicate synthesis and characterization under standardized conditions.

Publish corrected data with detailed experimental logs to improve reproducibility .

What are the limitations of current structure-activity relationship (SAR) models for this compound class?

Advanced Research Question
SAR studies often overlook:

  • Conformational dynamics : The tert-butylphenyl group’s rotational freedom may mask true binding poses.
  • Off-target effects : Quinoline cores may interact with heme-containing proteins (e.g., cytochrome c) unrelated to the intended target .

Q. Methodological Improvement :

  • Combine X-ray crystallography (for static structures) with molecular dynamics simulations (for flexibility analysis).
  • Use phenotypic screening alongside target-based assays to capture polypharmacology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.